molecular formula C15H17NO3S B263288 2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide

2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide

Cat. No. B263288
M. Wt: 291.4 g/mol
InChI Key: GVSMJRMWOZJRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide, also known as TCB-2, is a synthetic hallucinogen that belongs to the class of phenethylamines. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound was first synthesized in the 1990s and has since been used in scientific research to study the biochemical and physiological effects of hallucinogens.

Mechanism of Action

2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. The activation of this receptor leads to changes in the activity of neurons in the brain, which can result in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been shown to have potent hallucinogenic effects in animal models. The compound has been found to increase cortical excitability and to alter the activity of neurons in the prefrontal cortex and other brain regions. 2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its hallucinogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide in scientific research is its potent hallucinogenic effects, which make it a useful tool for studying the mechanism of action of hallucinogens. However, the compound is also relatively expensive and difficult to synthesize, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide and other hallucinogens. One area of interest is the development of new compounds that are more potent and selective agonists of the serotonin 5-HT2A receptor. Another area of research is the study of the long-term effects of hallucinogen use on brain function and behavior. Additionally, there is a growing interest in the therapeutic potential of hallucinogens for the treatment of psychiatric disorders, such as depression and anxiety.

Synthesis Methods

The synthesis of 2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide involves several steps, including the reaction of 2,6-dimethoxybenzaldehyde with 2-thiopheneethylamine to form the intermediate 2,6-dimethoxy-N-(2-thienyl)ethylamine. This intermediate is then reacted with benzoyl chloride to form the final product, 2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide.

Scientific Research Applications

2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide has been used in scientific research to study the effects of hallucinogens on the brain and behavior. The compound has been shown to have potent hallucinogenic effects in animal models and has been used to study the mechanism of action of hallucinogens.

properties

Product Name

2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2,6-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C15H17NO3S/c1-18-12-6-3-7-13(19-2)14(12)15(17)16-9-8-11-5-4-10-20-11/h3-7,10H,8-9H2,1-2H3,(H,16,17)

InChI Key

GVSMJRMWOZJRLQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC=CS2

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC=CS2

Origin of Product

United States

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